molecular formula C7H18OSSi B8618366 3-[Ethoxy(dimethyl)silyl]propane-1-thiol CAS No. 141137-15-7

3-[Ethoxy(dimethyl)silyl]propane-1-thiol

Cat. No.: B8618366
CAS No.: 141137-15-7
M. Wt: 178.37 g/mol
InChI Key: FMRSVUHIKQTOFR-UHFFFAOYSA-N
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Description

3-[Ethoxy(dimethyl)silyl]propane-1-thiol is a silane-based compound featuring a silicon atom bonded to two methyl groups, one ethoxy group, and a propane-1-thiol chain. Its molecular formula is C₇H₁₈OSSi, with the structure (CH₃)₂(EtO)Si–CH₂CH₂CH₂SH. This compound combines the reactivity of a terminal thiol (–SH) group with the hydrolyzable ethoxysilyl moiety, making it a candidate for applications in polymer coupling, adhesion promotion, and surface modification.

The ethoxy group on silicon influences hydrolysis kinetics, offering a balance between stability and reactivity compared to shorter alkoxy chains like methoxy. The thiol group enables covalent bonding to metal oxides or fillers, critical in elastomer reinforcement and composite materials .

Properties

CAS No.

141137-15-7

Molecular Formula

C7H18OSSi

Molecular Weight

178.37 g/mol

IUPAC Name

3-[ethoxy(dimethyl)silyl]propane-1-thiol

InChI

InChI=1S/C7H18OSSi/c1-4-8-10(2,3)7-5-6-9/h9H,4-7H2,1-3H3

InChI Key

FMRSVUHIKQTOFR-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)(C)CCCS

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 3-[Ethoxy(dimethyl)silyl]propane-1-thiol and structurally related mercaptosilanes:

Compound Name Molecular Formula Substituents on Si Molecular Weight Applications Hydrolysis Rate Key References
This compound (Target) C₇H₁₈OSSi 2 × CH₃, 1 × EtO, 1 × propylthiol 178.36 g/mol Hypothetical: Coupling agent for polymers, adhesion promoter Moderate*
3-[Methoxy(dimethyl)silyl]propane-1-thiol C₆H₁₆OSSi 2 × CH₃, 1 × MeO, 1 × propylthiol 164.33 g/mol Surface modification, intermediate in organosilicon synthesis Fast
3-[Dimethoxy(methyl)silyl]propane-1-thiol C₆H₁₆O₂SSi 1 × CH₃, 2 × MeO, 1 × propylthiol 180.34 g/mol Elastomer-filler adhesion, rubber composites Moderate-Fast
3-(Trimethoxysilyl)-1-propanethiol C₆H₁₆O₃SSi 3 × MeO, 1 × propylthiol 196.34 g/mol Rubber vulcanization, glass-fiber coatings, dental materials Very Fast
3,3'-[1,1,3,3-Tetramethylpropanedisiloxane-1,3-diyl]bis(1-propanethiol) C₁₀H₂₆OS₂Si₂ Disiloxane bridge with CH₃ and propylthiol 282.61 g/mol Specialty polymers, crosslinking agents Slow

Key Comparative Insights:

Substituent Effects on Reactivity :

  • Ethoxy vs. Methoxy : The ethoxy group in the target compound is bulkier than methoxy, reducing hydrolysis rate compared to methoxy-substituted analogs (e.g., 3-[Methoxy(dimethyl)silyl]propane-1-thiol). Slower hydrolysis may enhance shelf life but delay curing in applications like rubber composites .
  • Trimethoxysilyl Analogs : Compounds like 3-(Trimethoxysilyl)-1-propanethiol hydrolyze rapidly due to three methoxy groups, making them highly reactive but less stable in storage .

Thiol Functionality :
All compounds share a terminal –SH group, enabling disulfide bonding or metal-sulfur interactions. However, steric effects from larger silyl groups (e.g., disiloxane in ) may reduce thiol accessibility .

Applications :

  • The dimethoxy-methyl variant (C₆H₁₆O₂SSi) is widely used in elastomers due to balanced reactivity and adhesion performance .
  • The disiloxane derivative (C₁₀H₂₆OS₂Si₂) is suited for high-temperature or crosslinked polymer systems due to its stable siloxane backbone .

Physical Properties :

  • Higher molecular weight correlates with increased boiling points and density. For example, the disiloxane derivative has a predicted boiling point of 282.7°C vs. <250°C for simpler silanes .

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